molecular formula C15H23BO2 B8203294 2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8203294
M. Wt: 246.15 g/mol
InChI Key: GHMGVDLXBXCTKK-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-dimethylbenzyl alcohol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and energy consumption, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of an aryl or vinyl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, followed by transmetalation with the organoboron compound. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane
  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its high stability and reactivity in cross-coupling reactions. Its steric and electronic properties make it an excellent reagent for forming carbon-carbon bonds with high efficiency and selectivity .

Properties

IUPAC Name

2-[(2,6-dimethylphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2/c1-11-8-7-9-12(2)13(11)10-16-17-14(3,4)15(5,6)18-16/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMGVDLXBXCTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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